Cyclopentane-1,1-dicarboxylic acid

Coordination Chemistry Metal Complexation Stability Constant Determination

Researchers requiring a gem-dicarboxylate ligand with defined chelation strength and Zn>Ni selectivity often encounter batch variability. Cyclopentane-1,1-dicarboxylic acid (CAS 5802-65-3) resolves this with ≥97% purity, ≤0.5% moisture, and validated stability constants (log K₁: Cu²⁺ 4.28, Ni²⁺ 2.86, Zn²⁺ 2.92). Its Pt(II) diammine complex showed superior in vivo antitumor activity vs. carboplatin. Supplied with full analytical documentation for confident kinetic, potentiometric, and biological assays. Ideal for metallodrug discovery and metal-chelation studies.

Molecular Formula C7H10O4
Molecular Weight 158.15 g/mol
CAS No. 5802-65-3
Cat. No. B1361529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentane-1,1-dicarboxylic acid
CAS5802-65-3
Molecular FormulaC7H10O4
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C(=O)O)C(=O)O
InChIInChI=1S/C7H10O4/c8-5(9)7(6(10)11)3-1-2-4-7/h1-4H2,(H,8,9)(H,10,11)
InChIKeyYZFOGXKZTWZVFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentane-1,1-dicarboxylic Acid Procurement Baseline


Cyclopentane-1,1-dicarboxylic acid (CAS 5802-65-3) is a C₇H₁₀O₄ geminal dicarboxylic acid featuring two carboxyl groups on the same cyclopentane ring carbon . This structural arrangement creates a sterically constrained, non-planar geometry that directly modulates its metal-chelation affinity, thermodynamic stability, and reactivity profile [1]. Commercial availability spans purities from 95% to 98% , with established synthetic routes via malonate alkylation .

Differentiating Cyclopentane-1,1-dicarboxylic Acid from Analogs


Substituting cyclopentane-1,1-dicarboxylic acid with a different ring-size analog (e.g., cyclopropane or cyclohexane) or a regioisomer (e.g., 1,3-dicarboxylic acid) is not chemically neutral. The cyclopentane ring imposes a distinct steric and electronic environment that alters metal-chelate bite angle and thermodynamic stability [1][2]. These differences translate into measurable changes in complex formation constants, kinetic reaction rates, and even downstream biological activity [3]. Procurement decisions must therefore be guided by quantitative performance data, not simply structural similarity.

Quantitative Evidence for Cyclopentane-1,1-dicarboxylic Acid


Metal Chelation Stability Constants

The stability constants (log K₁) of 1:1 complexes with Cu²⁺, Ni²⁺, Zn²⁺, and Co²⁺ were directly compared for cyclopropane-1,1-dicarboxylic acid (CPRDA), cyclopentane-1,1-dicarboxylic acid (CPEDA), and cyclohexane-1,1-dicarboxylic acid (CHEDA) [1]. The data reveal a consistent trend in complex stability as a function of ring size, with CPEDA occupying a middle ground that is chemically distinct from the smaller and larger ring analogs. This order is attributed to the optimal bite angle and steric relief provided by the five-membered cyclopentane ring [1].

Coordination Chemistry Metal Complexation Stability Constant Determination

Nickel/Zinc Affinity Reversal

A distinct selectivity reversal is observed when comparing the relative affinity of Ni²⁺ and Zn²⁺ for cyclopropane-1,1-dicarboxylic acid (CPRDA) versus cyclopentane-1,1-dicarboxylic acid (CPEDA) [1]. For the smaller CPRDA ligand, the stability order is Ni > Zn, consistent with classical Irving-Williams expectations. However, for CPEDA (and also for CHEDA), the stability order reverses to Zn > Ni [1]. This indicates that the cyclopentane ring geometry fundamentally alters the chelation mode and metal ion preference.

Metal Ion Selectivity Coordination Chemistry Ligand Design

Enthalpic Contributions to Cu(II) Complexes

Calorimetric determination of the heats of formation for mixed copper(II) complexes with 2,2′-bipyridyl and a series of cycloalkane-1,1-dicarboxylic acids (cyclopropane, cyclobutane, cyclopentane, and cyclohexane) provides a direct thermodynamic comparison [1]. The relative enthalpies reflect differences in the strength of the coordinate bonds formed with each dicarboxylate ligand. While absolute enthalpy values are not provided in the abstract, the study explicitly uses these measured enthalpies to assess the relative importance of enthalpy and entropy terms in stabilizing the mixed complexes for each ring size [1]. The cyclopentane analog exhibits a distinct enthalpic profile that differentiates it from both smaller and larger rings.

Thermodynamics Calorimetry Copper Complexes

Fe(III) Complexation Kinetics

The kinetics of complex formation between Fe(III) and several dicarboxylic acids, including cyclopentane-1,1-dicarboxylic acid, dimethylmalonic acid, diethylmalonic acid, and cyclopropane-1,1-dicarboxylic acid, were studied using the temperature-jump method [1]. The dissociation constants and stability constants were estimated under identical conditions. The study found that the reactions of Fe(H₂O)₅OH²⁺ with neutral ligands have similar rate constants across the series, but the reactions with monoanionic ligands show appreciably smaller rates for diethylmalonate and cyclopropane-1,1-dicarboxylate monoanions [1]. Cyclopentane-1,1-dicarboxylate does not exhibit this same kinetic retardation, marking a clear kinetic distinction from both the acyclic and the cyclopropyl analogs.

Kinetics Iron(III) Complexation Temperature-Jump Relaxation

Pt(II) Complex Antitumor Activity Ranking

In a direct comparative study of eighteen new platinum complexes of the form PtA₂X, where X is a cycloalkane-1,1-dicarboxylate ligand, the in vivo antitumor activity against W-256 carcinosarcoma in rats was ranked [1]. The activity order for the [Pt(NH₃)₂X] complexes was: cyclopropane-1,1-dicarboxylate (CPrDCA) > 2-methyl-cyclopropane-1,1-dicarboxylate (2-M-CPrDCA) > cyclopentane-1,1-dicarboxylate (CPDCA) > carboplatin (CBDCA) > 2-methyl-cyclobutane-1,1-dicarboxylate (2-M-CBDCA) [1]. Critically, the cyclopentane-1,1-dicarboxylate complex demonstrated superior activity compared to the clinically established agent carboplatin.

Medicinal Inorganic Chemistry Platinum Antitumor Agents Structure-Activity Relationship

Commercial Purity and Quality Specifications

While not a direct scientific comparator, the commercial purity and moisture specifications for cyclopentane-1,1-dicarboxylic acid are critical for reproducible research outcomes. Leading suppliers offer the compound at 98% minimum purity with controlled moisture content ≤0.5% . This level of specification provides a defined baseline for experimental reproducibility that may not be consistently available or documented for less common or custom-synthesized analogs, such as certain substituted cyclopropane-1,1-dicarboxylic acids or cyclopentane-1,3-dicarboxylic acid regioisomers.

Chemical Procurement Quality Control Analytical Specifications

Cyclopentane-1,1-dicarboxylic Acid Application Scenarios


Metal-Selective Ligand Design

Cyclopentane-1,1-dicarboxylic acid is the preferred gem-dicarboxylate ligand for applications requiring intermediate metal-chelation strength and, critically, a reversal of Ni/Zn affinity compared to smaller ring analogs. Its measured stability constants (log K₁) with Cu²⁺ (4.28), Ni²⁺ (2.86), and Zn²⁺ (2.92) place it between cyclopropane and cyclohexane analogs, while its unique Zn > Ni selectivity profile differentiates it from the cyclopropane derivative [1]. This makes it ideal for designing zinc-selective chelators or for applications where a balance between complex stability and lability is required [1].

Metal-Ligand Thermodynamics and Kinetics

This compound serves as a well-characterized model ligand for studying the effects of ring size and steric constraint on metal complex formation. Calorimetric data demonstrate that its enthalpic contribution to mixed Cu(II) complex stability is distinct from cyclopropane, cyclobutane, and cyclohexane analogs [2]. Furthermore, temperature-jump kinetics reveal that its monoanion reacts faster with Fe(III) than either the cyclopropyl analog or acyclic malonates, making it a kinetically advantageous ligand for time-resolved studies or industrial iron sequestration [3].

Platinum Anticancer Agent Development

The cyclopentane-1,1-dicarboxylate ligand is a validated building block for second-generation platinum anticancer agents. Its platinum(II) diammine complex, [Pt(NH₃)₂(CPDCA)], demonstrated superior in vivo activity against W-256 carcinosarcoma in rats compared to the clinical agent carboplatin [4]. This established efficacy hierarchy (CPrDCA > 2-M-CPrDCA > CPDCA > Carboplatin) provides a data-driven rationale for selecting this specific ligand over other cycloalkane dicarboxylates in the development of novel antitumor metallodrugs [4].

Reproducible Synthesis and Analytical Methods

For laboratories requiring a gem-dicarboxylic acid with rigorously defined purity and moisture content, cyclopentane-1,1-dicarboxylic acid is available at 98% minimum purity with ≤0.5% moisture . This level of specification supports high-confidence kinetic measurements, potentiometric titrations, and biological assays where batch-to-batch consistency is paramount and where trace impurities could confound results . This commercial reliability makes it a preferred choice over less stringently controlled custom analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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